molecular formula C12H17NO B6263207 rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans CAS No. 1807940-41-5

rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans

Cat. No. B6263207
CAS RN: 1807940-41-5
M. Wt: 191.3
InChI Key:
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Description

Rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans, or more simply referred to as RMPCH, is an organic compound that has been used in a variety of scientific research applications. RMPCH is a chiral compound, meaning it has two non-superimposable mirror image forms, known as enantiomers. This property makes RMPCH an ideal compound for use in research related to stereochemistry, as it can be used to differentiate between molecules based on their chirality. In addition, RMPCH has been used in a number of biochemical and physiological studies, as it has been shown to have a variety of effects on the body when administered.

Scientific Research Applications

RMPCH has been used in a variety of scientific research applications, including studies related to stereochemistry, biochemistry, and physiology. In stereochemistry, RMPCH has been used as a model compound to study the effects of chirality on the behavior of molecules. In biochemistry, RMPCH has been used to study the effects of its chirality on the binding of enzymes to substrates, as well as the effects of its chirality on the formation of hydrogen bonds. In physiology, RMPCH has been used to study the effects of its chirality on the absorption and distribution of drugs in the body.

Mechanism of Action

The mechanism of action of RMPCH is not fully understood. However, it is believed to interact with a variety of proteins in the body, including enzymes, receptors, and transporters. These interactions can result in a variety of biochemical and physiological effects, depending on the specific proteins involved. For example, RMPCH has been shown to interact with certain enzymes, resulting in the inhibition of their activity. In addition, RMPCH has been shown to interact with certain receptors, resulting in the activation of the receptor and the subsequent release of hormones or neurotransmitters.
Biochemical and Physiological Effects
RMPCH has been shown to have a variety of biochemical and physiological effects when administered to animals. In animal studies, RMPCH has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of certain metabolic pathways. In addition, RMPCH has been shown to activate certain receptors, resulting in the release of hormones or neurotransmitters. RMPCH has also been shown to affect the absorption and distribution of drugs in the body, as well as the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

RMPCH has several advantages for use in laboratory experiments. First, it is a chiral compound, which makes it ideal for use in studies related to stereochemistry. Second, it is relatively easy to synthesize, which makes it cost-effective for use in research. Third, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of studies.
However, there are also some limitations to the use of RMPCH in laboratory experiments. First, it is not a very potent compound, meaning that it may not be suitable for use in certain types of studies. Second, it is not very soluble in water, which may limit its use in certain types of experiments. Finally, it can be difficult to obtain in large quantities, which may limit its use in certain types of research.

Future Directions

The future of RMPCH in scientific research is promising. One potential area of research is the use of RMPCH to study the effects of its chirality on the binding of drugs to receptors and enzymes. This could provide valuable insight into the mechanisms of drug action, as well as the development of more effective drugs. In addition, RMPCH could be used to study the effects of its chirality on the metabolism of drugs, as well as the effects of its chirality on the absorption and distribution of drugs in the body. Finally, RMPCH could be used to study the effects of its chirality on the formation of hydrogen bonds, as well as the effects of its chirality on the behavior of molecules in solution.

Synthesis Methods

RMPCH can be synthesized using a variety of methods. One of the most commonly used methods involves the use of an asymmetric hydrogenation reaction. This reaction involves the addition of a hydrogen atom to an unsaturated bond in a molecule, and is catalyzed by a chiral catalyst. The addition of the hydrogen atom results in the formation of two different molecules, known as enantiomers, which can be separated from each other based on their chirality. Other methods for synthesizing RMPCH include the use of Grignard reagents, as well as the use of a variety of other organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "6-methylpyridin-3-ylmagnesium bromide", "cyclohexanone", "lithium aluminum hydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "methylene chloride", "ethanol" ], "Reaction": [ "Step 1: Preparation of 6-methylpyridin-3-ylmagnesium bromide by reacting 6-methylpyridine with magnesium bromide in anhydrous diethyl ether.", "Step 2: Addition of 6-methylpyridin-3-ylmagnesium bromide to cyclohexanone in the presence of acetic acid to form racemic mixture of 2-(6-methylpyridin-3-yl)cyclohexanone.", "Step 3: Reduction of 2-(6-methylpyridin-3-yl)cyclohexanone with lithium aluminum hydride in dry ether to form racemic mixture of 2-(6-methylpyridin-3-yl)cyclohexanol.", "Step 4: Separation of racemic mixture of 2-(6-methylpyridin-3-yl)cyclohexanol into its enantiomers using a chiral stationary phase column chromatography.", "Step 5: Conversion of (1S,2R)-2-(6-methylpyridin-3-yl)cyclohexanol to (1R,2S)-2-(6-methylpyridin-3-yl)cyclohexanol by reacting it with sodium borohydride in methylene chloride.", "Step 6: Conversion of (1R,2S)-2-(6-methylpyridin-3-yl)cyclohexanol to rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans by reacting it with sodium hydroxide in ethanol and then acidifying the mixture with hydrochloric acid and extracting with methylene chloride. The product is then dried over sodium sulfate and purified by column chromatography." ] }

CAS RN

1807940-41-5

Product Name

rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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